Pyridine, 2-(ethenyloxy)-
Description
Pyridine, 2-(ethenyloxy)- is a pyridine derivative featuring an ethenyloxy (vinyl ether) substituent at the 2-position. This group introduces unique electronic and steric properties due to the oxygen atom and the conjugated vinyl moiety.
Properties
CAS No. |
21636-73-7 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-ethenoxypyridine |
InChI |
InChI=1S/C7H7NO/c1-2-9-7-5-3-4-6-8-7/h2-6H,1H2 |
InChI Key |
KTGWPWXUNVXHMI-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reagents Addition: One method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines.
Cycloaddition Reactions: Another approach is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals.
Industrial Production Methods: Industrial production of pyridine derivatives often involves the cyclization of acyclic precursors. For example, the reaction of acetylene with ammonia in a red-hot iron tube furnace is a classical method for synthesizing pyridine .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Pyridine, 2-(ethenyloxy)- can undergo electrophilic substitution reactions, although less readily than benzene due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Addition: The compound can react with nucleophiles at positions 2 and 4, similar to imines and carbonyls.
Common Reagents and Conditions:
Oxidation: Pyridine derivatives can be oxidized to pyridine N-oxides using peracids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions often involve the use of alkylating agents to form pyridinium salts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Pyridinium Salts: Formed through alkylation reactions.
Scientific Research Applications
Chemistry: : Pyridine, 2-(ethenyloxy)- is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .
Biology and Medicine: : Pyridine derivatives have shown potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities . They are used in the development of drugs targeting specific enzymes and receptors.
Industry: : The compound is used in the production of adhesives, coatings, and resins. It also finds applications in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of pyridine, 2-(ethenyloxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzymes and receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Substituent Reactivity and Electronic Effects
- Pyriproxyfen (2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) : Structure: Contains a bulky phenoxyphenoxyethoxy group. Reactivity: The saturated ether linkage reduces electrophilicity compared to the ethenyloxy group, which has a conjugated double bond. Application: Used as an insect growth regulator, leveraging its stability and lipophilicity for pesticidal activity.
- 2-(3-Pentenyl)pyridine : Structure: Alkyl chain substituent (pentenyl) at the 2-position. Physical Properties: Molecular weight = 147.22 g/mol.
Ethoxysulfuron (2-Ethoxyphenyl sulfamate derivative) :
- Structure : Ethoxy group linked to a sulfamate moiety.
- Reactivity : The ethoxy group is less reactive than ethenyloxy, favoring hydrolysis resistance and agrochemical persistence.
Physical and Chemical Properties (Inferred)
Notes:
- Log Kow : The ethenyloxy group’s conjugated system may increase hydrophobicity slightly compared to ethoxy analogs but less than alkyl chains .
- Reactivity : The vinyl ether group in 2-(ethenyloxy)-pyridine is prone to polymerization or electrophilic addition, unlike saturated ethers in pyriproxyfen or ethoxysulfuron .
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